N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9680482
InChI: InChI=1S/C21H19FN4O4/c1-13(27)23-14-3-5-15(6-4-14)24-20(28)12-26-21(29)10-9-19(25-26)17-8-7-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9680482

Molecular Formula: C21H19FN4O4

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C21H19FN4O4
Molecular Weight 410.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H19FN4O4/c1-13(27)23-14-3-5-15(6-4-14)24-20(28)12-26-21(29)10-9-19(25-26)17-8-7-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Standard InChI Key SSHMFWCUNYHHKW-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Introduction

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in pharmaceutical and synthetic chemistry. This compound combines functional groups such as acetylamino, fluoro, methoxy, and pyridazinone, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions. A general pathway could include:

  • Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.

  • Introduction of the fluoro-methoxy-substituted phenyl group through electrophilic aromatic substitution or coupling reactions.

  • Attachment of the acetylamino group to the aromatic ring using acetic anhydride.

These steps require precise control over reaction conditions to ensure high yield and purity.

Pharmaceutical Applications

The structural features of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide suggest potential therapeutic uses:

  • Anti-inflammatory Activity: The pyridazinone moiety is known to exhibit anti-inflammatory properties.

  • Enzyme Inhibition: Fluorinated compounds often act as enzyme inhibitors due to their strong electronegativity.

Synthetic Chemistry

This compound can serve as a precursor for synthesizing derivatives with diverse biological activities by modifying its functional groups.

Analytical Characterization

TechniquePurposeFindings
NMR SpectroscopyStructural elucidationConfirms aromatic protons, acetyl group, and methoxy signals.
Mass SpectrometryMolecular weight determinationConfirms molecular ion peak at 357 m/z (expected).
IR SpectroscopyFunctional group identificationDetects C=O (amide), N-H (amine), and C-F stretching bands.
X-Ray CrystallographyDetermines crystal structureReveals intramolecular hydrogen bonding stabilizing the conformation.

Biological Activity

Preliminary in silico docking studies suggest that this compound may interact with key enzymes involved in inflammatory pathways or cancer progression. The fluorinated phenyl ring enhances binding affinity by forming halogen bonds with target proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator